Protoprimulagenin A

Description

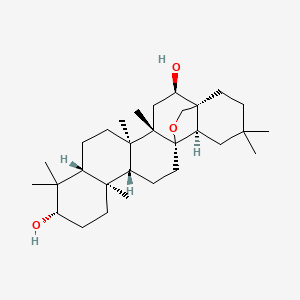

Structure

3D Structure

Properties

CAS No. |

2611-08-7 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,10-diol |

InChI |

InChI=1S/C30H50O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h19-23,31-32H,8-18H2,1-7H3/t19-,20+,21+,22-,23+,26-,27+,28-,29+,30-/m0/s1 |

InChI Key |

LFBHIAAGGTTWAT-DNSXXVLGSA-N |

SMILES |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |

Origin of Product |

United States |

Botanical Sourcing and Advanced Isolation Methodologies for Protoprimulagenin a

Elucidation of Plant Species and Genera Rich in Protoprimulagenin A

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in a variety of plant species. Notably, it is a prominent constituent in the genus Primula, commonly known as primroses. Several species within this genus have been identified as significant sources of this compound. For instance, the roots of Primula species are known to contain this compound. biorxiv.org

Beyond the Primula genus, this compound has also been isolated from other botanical sources. One such example is Bonellia macrocarpa, where it is found alongside other related compounds. researchgate.net The identification of this compound in diverse plant families highlights the importance of comprehensive phytochemical screening to uncover new and abundant sources of this bioactive molecule. cymitquimica.commdpi.com

Plants that produce this compound are distributed across various geographical regions, reflecting the adaptability of these species to different ecological niches. The genus Primula, a primary source of this compound, encompasses a wide range of species found throughout the temperate and mountainous regions of the Northern Hemisphere. Their habitats vary from alpine meadows to woodlands and riverbanks.

For example, Primula veris is widespread across Europe and Asia, typically found in grasslands and open woods. The specific environmental conditions of these habitats, such as soil composition, altitude, and light exposure, likely influence the biosynthesis and accumulation of this compound in these plants.

The concentration of this compound in plants is not static but is influenced by both the developmental stage of the plant (ontogeny) and various environmental factors. mdpi.comnih.gov Generally, the accumulation of secondary metabolites like saponins (B1172615) can vary significantly between different plant organs and at different growth stages. For instance, the concentration of this compound might be higher in the roots compared to the leaves and may fluctuate throughout the plant's life cycle, from seedling to maturity.

Environmental stressors also play a crucial role in modulating the production of this compound. nih.gov Factors such as light intensity, temperature, water availability, and nutrient levels can trigger defense mechanisms in plants, often leading to an increased synthesis of protective compounds like saponins. mdpi.comnih.gov For example, studies on other plant species have shown that exposure to moderate stress can enhance the production of secondary metabolites. mdpi.com This suggests that optimizing growing conditions could be a viable strategy for increasing the yield of this compound from cultivated botanical sources.

Optimized Extraction Protocols for Research-Scale Isolation of this compound

The efficient isolation of this compound for research purposes relies on optimized extraction protocols that maximize yield and purity. mdpi.com The choice of extraction method and solvent is critical and depends on the chemical properties of the target compound and the nature of the plant matrix.

Traditional solvent-based extraction methods remain valuable for the isolation of this compound. nih.govresearchgate.net

Maceration is a simple and widely used technique that involves soaking the plant material in a selected solvent for a specific period. indexcopernicus.comeurekabiomedical.comnih.gov For the extraction of this compound, polar solvents such as methanol (B129727) or ethanol (B145695) are often employed due to the compound's hydrophilic nature. biorxiv.orgnih.gov The process typically involves stirring the mixture periodically to enhance extraction efficiency. nih.gov One study detailed the maceration of dried Primula sp. roots with methanol at room temperature for 48 hours, repeated three times to ensure exhaustive extraction. biorxiv.org

Soxhlet extraction is a continuous extraction method that offers higher efficiency compared to maceration. nih.govbohrium.comresearchgate.net This technique involves the repeated washing of the plant material with a fresh portion of the distilled solvent, which facilitates a more complete extraction of the target compound. researchgate.netresearchgate.net The use of Soxhlet extraction has been reported for obtaining extracts from various plant parts, including the root-bark, which can then be further processed to isolate this compound. researchgate.net

| Feature | Maceration | Soxhlet Extraction |

| Principle | Soaking plant material in a solvent at room temperature. indexcopernicus.com | Continuous extraction with fresh, distilled solvent. researchgate.net |

| Efficiency | Lower, may require multiple extractions. nih.gov | Higher, due to continuous process. nih.gov |

| Time | Longer duration (days). indexcopernicus.com | Shorter duration (hours). nih.gov |

| Solvent Usage | High. eurekabiomedical.com | Lower, due to solvent recycling. researchgate.net |

| Temperature | Room temperature, suitable for thermolabile compounds. nih.gov | Elevated temperature, potential for thermal degradation. nih.gov |

To enhance extraction efficiency and reduce processing time and solvent consumption, modern assisted extraction techniques are increasingly being employed. wjgnet.com

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby facilitating the release of intracellular compounds. youtube.comresearchgate.netmdpi.commdpi.com This method can significantly reduce extraction time and temperature, making it a more energy-efficient and "green" alternative to conventional methods. researchgate.netnih.gov The optimization of UAE parameters, such as sonication time, temperature, and solvent ratio, is crucial for maximizing the yield of this compound. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. phcogj.comnih.govspkx.net.cn The localized heating and pressure gradients generated by microwaves can cause the rupture of plant cells, enhancing the release of target compounds. mdpi.commdpi.com MAE offers advantages such as shorter extraction times, reduced solvent consumption, and potentially higher extraction yields compared to conventional techniques. nih.gov

Supercritical Fluid Extraction (SFE) is an advanced extraction method that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. nih.govwikipedia.orgtsijournals.com By manipulating the temperature and pressure, the solvent properties of supercritical CO2 can be tailored to selectively extract specific compounds. wikipedia.orgtsijournals.com SFE is considered a green technology as it avoids the use of organic solvents and allows for easy separation of the solvent from the extract. nih.govmdpi.com The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid, enabling the extraction of more polar compounds like this compound. mdpi.com

| Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. mdpi.com | Reduced extraction time and temperature, increased yield. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating. mdpi.com | Shorter time, less solvent, improved extraction rate. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a solvent. wikipedia.org | High selectivity, no solvent residue, environmentally friendly. tsijournals.comnih.gov |

High-Resolution Chromatographic Purification Strategies for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. High-resolution chromatographic techniques are indispensable for achieving the high purity required for research and other applications. nih.govnih.gov

The purification process often involves a multi-step approach, starting with preliminary separation techniques followed by high-resolution chromatography. A common initial step is liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. biorxiv.org For instance, an aqueous methanol extract can be partitioned with petroleum ether to remove nonpolar constituents. biorxiv.org

Subsequent purification typically employs various chromatographic methods:

Flash Column Chromatography: This technique is often used for the initial fractionation of the extract. biorxiv.org It involves passing the extract through a column packed with a stationary phase (e.g., silica (B1680970) gel) and eluting with a solvent gradient of increasing polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of this compound. researchgate.net Reversed-phase columns, such as C18, are commonly used, with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile (B52724). biorxiv.orgresearchgate.net A gradient elution program allows for the separation of compounds with different polarities. biorxiv.org Detection can be achieved using various detectors, including Diode Array Detectors (DAD) and Charged Aerosol Detectors (CAD), to assess the purity of the isolated compound. biorxiv.org

Thin Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the purification process, allowing for the visualization of the separated compounds on the plate. biorxiv.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of saponins, including those containing this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the separation of these compounds. nih.gov Due to the structural similarity of different saponins within a single plant extract, achieving high resolution is critical.

HPLC Methodologies: Researchers have developed specific HPLC methods for the simultaneous analysis of saponins and other compounds in Primula species. nih.gov A common setup involves a reversed-phase column, such as a C18 or RP-80A, with a gradient mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Since many saponins lack a strong chromophore for UV detection, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often necessary for their quantification and identification. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, faster analysis times, and greater sensitivity. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm). The enhanced separation efficiency of UHPLC is particularly advantageous for resolving the complex mixtures of saponin isomers and glycosides found in plant extracts. mdpi.com UHPLC coupled with high-resolution mass spectrometry (HRMS) has proven to be a powerful tool for the detailed profiling of saponins in medicinal plants like American ginseng, demonstrating its potential for the analysis of this compound-containing extracts. nih.gov

Table 2: Comparison of HPLC and UHPLC for Saponin Analysis

| Parameter | HPLC | UHPLC | Reference |

|---|---|---|---|

| Resolution | Good | Very High | mdpi.com |

| Analysis Time | Longer | Shorter | mdpi.com |

| Sensitivity | Standard | Higher | mdpi.com |

| Solvent Consumption | Higher | Lower | mdpi.com |

| System Pressure | Lower | Significantly Higher | nih.gov |

Countercurrent Chromatography (CCC) and Preparative Chromatographic Approaches for this compound Isolation

For the isolation of larger quantities of this compound or its parent saponins, preparative chromatographic techniques are essential.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that operates without a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. nih.gov This method is particularly well-suited for the initial fractionation and purification of crude plant extracts. High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that has been successfully used for the preparative isolation of various natural products, including saponins and flavonoid glycosides. mdpi.comnih.govmdpi.com The selection of an appropriate two-phase solvent system is crucial for a successful separation in HSCCC. This technique allows for the injection of large sample quantities and typically yields high recovery rates, making it an excellent first step in a purification workflow. nih.gov

Preparative HPLC: Following initial fractionation by methods like CCC, preparative HPLC is often employed for the final purification of individual saponins. nih.govresearchgate.net This technique uses larger columns and higher flow rates than analytical HPLC to isolate milligrams to grams of a pure compound. researchgate.net By using preparative HPLC, researchers have successfully isolated individual saponins from complex mixtures with purities exceeding 96%. researchgate.net The combination of HSCCC and preparative HPLC has been shown to be a highly efficient strategy for isolating multiple pure compounds from a single crude extract. nih.govnih.gov

Specialized Chromatographic Techniques for this compound from Complex Natural Mixtures

The isolation of this compound-containing saponins from their natural sources is complicated by the presence of numerous structurally similar compounds. This necessitates the use of specialized and often combined chromatographic strategies.

A multi-step chromatographic approach is often the most effective strategy. This can involve an initial separation of the crude extract using techniques like Medium-Pressure Liquid Chromatography (MPLC) or CCC, followed by one or more rounds of preparative HPLC to achieve the desired purity. nih.govnih.gov For instance, a butanolic extract rich in saponins might first be subjected to column chromatography on silica gel or other resins to yield semi-purified fractions, which are then resolved into individual compounds by preparative HPLC. nih.govarkat-usa.org

Furthermore, techniques like Supercritical Fluid Chromatography (SFC) have emerged as a "green" alternative with high separation efficiency and short analysis times, showing promise for the separation of different types of saponins. mdpi.com The hyphenation of liquid chromatography with advanced detection methods is also a key specialized approach. LC-MS/MS and LC-SPE-NMR/MS platforms allow for the tentative identification of numerous saponins in a single run, guiding the isolation process by targeting compounds of interest. mdpi.com This detailed screening helps in optimizing the purification strategy for specific saponins, such as those that yield this compound upon hydrolysis.

Biosynthesis, Biotransformation, and Metabolic Engineering of Protoprimulagenin a

Delineation of Precursor Molecules and Early Stages in Protoprimulagenin A Biosynthesis

The biosynthesis of triterpenoids, including dammarane-type structures like this compound, originates from the universal isoprenoid pathway. The central precursor for triterpenoid (B12794562) biosynthesis is squalene (B77637), a 30-carbon acyclic isoprenoid. fishersci.cafishersci.senih.govdovepress.com Squalene is synthesized from two molecules of farnesyl pyrophosphate (FPP), a 15-carbon molecule derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. dovepress.comresearchgate.net

The early stages of this compound biosynthesis involve the cyclization of squalene. This critical step is catalyzed by oxidosqualene cyclases (OSCs). Squalene is first epoxidized by squalene epoxidase to form 2,3-oxidosqualene. This epoxide is then cyclized by a specific OSC to form the basic dammarane (B1241002) skeleton. Further modifications, including hydroxylations and potentially other enzymatic reactions, are required to convert the dammarane intermediate into this compound. While the precise OSC responsible for the initial cyclization leading to the dammarane skeleton in the context of this compound biosynthesis is not explicitly detailed in the search results, dammarane is recognized as a core structure found in sapogenins like those in ginseng (ginsenosides), which are also dammarane-type triterpenoids. wikipedia.orgsemanticscholar.org

Identification and Characterization of Key Enzymes in the this compound Biosynthetic Pathway

The conversion of the dammarane skeleton to this compound involves a series of enzymatic steps. Based on the structure of this compound, which is a hydroxylated dammarane derivative, cytochrome P450 monooxygenases are likely candidates for catalyzing hydroxylation reactions at specific positions on the dammarane core. While specific enzymes directly involved in the later stages of this compound biosynthesis were not extensively detailed in the search results, research on triterpenoid biosynthesis in other plants has identified various enzymes, including OSCs and cytochrome P450 enzymes, as key players in generating structural diversity. dovepress.com The aglycone this compound is obtained from the hydrolysis of primula saponins (B1172615), suggesting that glycosyltransferases are involved in attaching sugar moieties to this compound to form the native saponins. biorxiv.org

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis pathways, including triterpenoids, in plants is complex and occurs at multiple levels, including transcriptional and post-transcriptional control. Transcriptional regulation involves the activation or repression of genes encoding the biosynthetic enzymes. This can be influenced by various factors, such as developmental stage, environmental conditions, and signaling molecules. Post-transcriptional regulation can involve mechanisms like mRNA processing, stability, and translation efficiency. While specific details regarding the transcriptional and post-transcriptional regulation of this compound biosynthesis were not prominently found in the search results, studies on other plant secondary metabolites, such as flavonoids, have shown that environmental stresses and nutrient availability can upregulate the expression of key biosynthetic enzyme genes. univie.ac.at This suggests that similar regulatory mechanisms may be involved in controlling this compound production in plants.

Genetic Engineering Approaches for Enhanced this compound Production in Model Systems

Genetic engineering offers potential strategies to enhance the production of valuable plant natural products like this compound in host organisms, including model plants or microorganisms. Approaches can involve overexpression of key biosynthetic enzymes, silencing of competing pathway genes, or introduction of genes from high-producing species. While direct examples of genetic engineering specifically for enhanced this compound production in model systems were not extensively detailed in the search results, the broader field of metabolic engineering of triterpenoids has explored these strategies for other compounds. For instance, research on increasing the production of other triterpenoids has involved identifying and manipulating the genes encoding OSCs and cytochrome P450 enzymes. The use of metabolomics and transcriptomics has been suggested as optimal experimental designs for studying biosynthesis pathways and pinpointing regulatory genes, which could be applied to this compound.

Biotransformation of this compound by Microorganisms and Plant Cell Cultures (Pre-clinical Focus)

Biotransformation involves the structural modification of chemical compounds by biological systems, such as microorganisms or plant cell cultures. inflibnet.ac.inmedcraveonline.com This process can lead to the formation of derivatives with altered properties, including potentially improved solubility, bioavailability, or biological activity. inflibnet.ac.in While specific examples of the biotransformation of isolated this compound by microorganisms or plant cell cultures were not widely available in the provided search results, biotransformation is a recognized method for modifying triterpenoids and their glycosides. slideshare.net Acidic or enzymatic hydrolysis of primula saponins yields this compound as the aglycone, indicating that enzymes (glycosyl hydrolases) are involved in the natural processing of this compound glycosides. Microbial biotransformation, in general, is used to convert organic compounds into structurally related products through enzymatic reactions, offering advantages like selectivity and mild reaction conditions. inflibnet.ac.inslideshare.net This suggests that microorganisms or plant cell cultures expressing appropriate enzymes could potentially be used to modify this compound for pre-clinical investigations.

Chemical Synthesis and Derivatization of Protoprimulagenin a and Its Analogues

Semi-synthetic Strategies for Protoprimulagenin A Modification

Semi-synthetic approaches involve starting from a naturally occurring compound, such as this compound isolated from plant sources or a readily available saponin (B1150181) containing the this compound aglycone, and chemically modifying it. researchgate.net This can be a more efficient route to analogues compared to total synthesis, especially for introducing variations in the glycosidic chains or modifying specific functional groups on the aglycone.

Introduction of Diverse Glycosidic Chains and Other Substituents on the this compound Scaffold

This compound in nature is often found as a saponin, linked to various sugar moieties through glycosidic bonds, typically at the C-3 hydroxyl group. agricultforest.ac.memdpi.comnih.gov Semi-synthetic strategies allow for the introduction of diverse sugar chains or other substituents at this position or other hydroxyl groups on the aglycone. Glycosylation reactions, which form glycosidic bonds, are key transformations in this process. google.comkhanacademy.org These reactions require careful control of stereochemistry and regioselectivity to achieve the desired glycosidic linkages. Different glycosyl donors, acceptors, and catalysts can be employed to synthesize a variety of saponin analogues with varying sugar compositions and linkages. google.com Besides glycosylation, other substituents can be introduced through reactions targeting the hydroxyl groups or other positions on the this compound scaffold.

Targeted Chemical Modifications to this compound for Structure-Activity Relationship Studies

Targeted chemical modifications of this compound are crucial for understanding how specific structural features influence its biological activity. biorxiv.orggardp.orgnih.govgoogle.com By systematically modifying different parts of the molecule and evaluating the biological effects of the resulting analogues, researchers can establish SARs. biorxiv.orggardp.orgnih.govgoogle.com For this compound, modifications can focus on the hydroxyl groups (e.g., esterification, etherification, oxidation), the triterpene skeleton (e.g., introducing double bonds, altering ring structures), or, in the case of saponins (B1172615), the attached sugar chains. biorxiv.orgresearchgate.net For example, studies on related oleanane-type triterpenoids have shown that the oxidation state at C-28 and the presence of a hydroxyl group at C-16 can significantly impact activity. biorxiv.org These studies provide valuable insights for designing analogues with improved potency or selectivity.

Combinatorial Chemistry and Library Synthesis Based on the this compound Framework

Combinatorial chemistry involves synthesizing large libraries of structurally related compounds in a systematic and efficient manner. wikipedia.orgnih.govopenaccessjournals.comfortunepublish.com This approach can be applied to the this compound framework to generate diverse collections of analogues for high-throughput screening. wikipedia.orgnih.govopenaccessjournals.comfortunepublish.com By using this compound or a suitable precursor as a scaffold and reacting it with a variety of building blocks (e.g., different sugars, linkers, functional groups) under controlled conditions, a library of analogues can be created. wikipedia.orgnih.govopenaccessjournals.comfortunepublish.com This can involve solid-phase synthesis techniques, where the scaffold is attached to a solid support, allowing for easy purification of intermediates. nih.govistl.org The resulting libraries can then be screened to identify compounds with desired biological activities, accelerating the discovery of new lead compounds based on the this compound structure. wikipedia.orgnih.govopenaccessjournals.comfortunepublish.com

Pre Clinical Pharmacological Investigations and Biological Activities of Protoprimulagenin a

Antitumor and Cytotoxic Activities of Protoprimulagenin A in Pre-clinical Cell Lines

This compound has demonstrated cytotoxic and antiproliferative activities in several cancer cell lines. researchgate.netresearchgate.net

Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or unwanted cells and plays a role in preventing cancer. genome.govwikipedia.org Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. anygenes.comtechscience.compressbooks.pubkhanacademy.org this compound has been shown to exhibit an inhibitory effect on myeloid leukemia cell lines (K562 and HL60) due to non-apoptotic death. researchgate.netresearchgate.net Another metabolite, bonediol, induced death mainly by apoptosis in these cell lines. researchgate.netresearchgate.net This suggests that this compound may induce cell death through mechanisms distinct from classical apoptosis in certain cancer cell types.

This compound has shown antiproliferative activity against certain cancer cell lines, including SiHa and DU-145. researchgate.net Antiproliferative effects involve inhibiting the growth and division of cancer cells. researchgate.netscielo.sa.cr While the provided snippets confirm the antiproliferative activity of this compound researchgate.net, detailed in vitro anti-metastatic effects were not explicitly described for this compound itself, although anti-metastatic effects of other compounds and natural products are discussed in the context of inhibiting factors like MMPs and modulating signaling pathways nih.govresearchgate.netnih.govmdpi.com.

This compound demonstrated cytotoxic activity on HeLa, SiHa, and MCF-7 cancer cell lines. researchgate.net The cytotoxic activity was observed to be greater than its antiproliferative effect in some cases. researchgate.net Importantly, the cytotoxicity on Vero normal cell line was lower compared to that on cancer cell lines, indicating a degree of selective toxicity towards cancer cells. researchgate.net

Data on the cytotoxic activity of this compound on specific cell lines:

| Cell Line | Activity Observed | Reference |

| HeLa | Cytotoxic activity | researchgate.net |

| SiHa | Cytotoxic, Antiproliferative | researchgate.net |

| MCF-7 | Cytotoxic activity | researchgate.net |

| DU-145 | Antiproliferative | researchgate.net |

| K562 | Inhibitory effect (non-apoptotic death) | researchgate.netresearchgate.net |

| HL60 | Inhibitory effect (non-apoptotic death) | researchgate.netresearchgate.net |

| Vero | Lower cytotoxicity | researchgate.net |

Pre-clinical in vivo studies using xenograft and syngeneic animal models are essential for evaluating the potential of compounds in a living system. While the search results mention in vivo studies for evaluating anti-inflammatory and antitumor activities of various substances springermedizin.dedntb.gov.uaijpsr.comnih.govmdpi.comijpras.comgenome.govnih.govmdpi.comepdf.pubresearchgate.net, specific detailed findings regarding the in vivo evaluation of this compound in xenograft or syngeneic animal models were not present in the provided snippets.

Immunomodulatory Properties of this compound (Pre-clinical Investigations)

Saponins (B1172615), the class of compounds to which this compound belongs as an aglycone, have been reported to possess immunomodulatory potential, often mediated through cytokine interplay. dovepress.com While general immunomodulatory effects are attributed to saponins, specific pre-clinical investigations detailing the immunomodulatory properties solely of this compound are less extensively documented in the provided search results. However, the broader class of saponins is recognized for its influence on the immune system. dovepress.com

Antimicrobial Activities of this compound (e.g., Antibacterial, Antifungal, Antiviral)

This compound has demonstrated antimicrobial activities in pre-clinical settings. Studies have indicated its inhibitory effects against certain microorganisms.

Antifungal Activity: this compound has been associated with antifungal activity. Saponins, including those with this compound as their aglycone, have shown antifungal effects. For instance, saponins from Enterolobium cyclocarpum and Amphipterygium adstringens exhibited in vitro antifungal activity against Colletotrichum gloeosporioides, an avocado pathogen. researchgate.net While this study focuses on saponin-rich fractions, it highlights the potential of this compound-containing compounds in combating fungal growth. Another study on Primula macrophylla, a plant known to contain this compound, reported antifungal activity of its extracts and fractions against Trichophyton longifusis and Microsporum canis. researchgate.net

Antiviral Activity: this compound has also shown antiviral potential. A saponin (B1150181) derived from Anagallis arvensis, which contains this compound as its aglycone (specifically, 23-hydroxy-protoprimulagenin A), demonstrated in vitro antiviral activity against Herpes simplex virus type 1 (HSV-1) and poliovirus. tandfonline.comcsic.es Saponins in general are reported to be involved in early viral infection events, such as inhibiting virus-host cell attachment. google.com

Antibacterial Activity: While the search results broadly discuss the antibacterial activities of antimicrobial peptides and plant extracts, direct studies specifically detailing the antibacterial activity of isolated this compound are limited within the provided snippets. However, plants containing this compound, such as Primula macrophylla, have shown antibacterial activity in their extracts. researchgate.net

Antioxidant Mechanisms of this compound (Pre-clinical Context)

This compound is found in plants known for their antioxidant properties, such as Aegiceras corniculatum. researchgate.net The stem extracts of A. corniculatum, which contain this compound, exhibit various antioxidant activities, including free radical scavenging, metal chelation, and antilipid peroxidation. researchgate.net These activities are attributed to the presence of various phytochemicals, including triterpenes like this compound, alongside flavonoids and polyphenolic acids. researchgate.net

Antioxidants function by counteracting oxidative stress, which is caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them. nih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases. nih.gov While the specific mechanisms of this compound's antioxidant action are not explicitly detailed in the provided sources, its presence in antioxidant-rich plant extracts suggests its potential contribution to these effects, possibly through mechanisms like radical scavenging or influencing antioxidant enzyme systems. researchgate.netnih.gov

Other Documented Pre-clinical Biological Activities of this compound (e.g., Hepatoprotective, Enzyme Inhibition)

Beyond immunomodulatory, antimicrobial, and antioxidant effects, pre-clinical investigations have explored other biological activities of this compound.

Hepatoprotective Activity: this compound is present in Aegiceras corniculatum, a plant whose stem extracts have demonstrated hepatoprotective actions in pre-clinical studies. researchgate.net These hepatoprotective effects are linked to the extract's antioxidant and anti-inflammatory properties. researchgate.net While the direct role of isolated this compound in these hepatoprotective effects requires further specific investigation, its presence in an extract showing such activity suggests a potential contribution. Hepatoprotective agents can act by scavenging free radicals, reducing oxidative stress, providing cytoprotection, and reducing inflammation. core.ac.uk

Enzyme Inhibition: this compound has been identified in plants that exhibit enzyme inhibitory activities. For instance, extracts of Primula auriculata, which contain this compound, have shown inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase. nih.gov Another study also mentions this compound in the context of α-amylase and α-glucosidase inhibitory activity in ethnomedicinal antidiabetic plants. researchgate.netadtu.in Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, playing a crucial role in regulating metabolic processes and serving as therapeutic targets. tebubio.comresearchgate.net While these studies evaluate the activity of plant extracts, the presence of this compound in these extracts suggests its potential role as an enzyme inhibitor. Additionally, some triterpene aglycones have been shown to inhibit enzymes involved in various biological pathways, such as glycyrrhetinic acid inhibiting enzymes in leukotriene biosynthesis. google.com

This compound has also shown inhibitory effects on myeloid leukemia cell lines in pre-clinical studies, inducing non-apoptotic cell death. researchgate.netresearchgate.netresearchgate.net This activity was supported by in silico molecular docking analysis suggesting binding to targets implicated in myeloid leukemia. researchgate.netresearchgate.net These findings indicate a potential cytotoxic effect of this compound on certain cancer cells. researchgate.netresearchgate.net

Mechanisms of Action and Molecular Targets of Protoprimulagenin a

Identification of Specific Receptor Interactions and Binding Affinities of Protoprimulagenin A

The interaction of a compound with specific cellular receptors is a fundamental aspect of its mechanism of action. While comprehensive data on the receptor interactions and binding affinities specifically for this compound are still emerging, studies on related compounds and computational predictions provide insights. Receptor binding affinity is a measure of how strongly a compound binds to a receptor. uu.nlumich.eduupenn.edu High affinity generally suggests a more potent interaction. umich.eduupenn.edu Studies involving molecular docking can predict potential binding sites and affinities. f1000research.comresearchgate.netscielo.brmdpi.com

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Intracellular signaling pathways are complex networks of molecular interactions that regulate cellular activities in response to external or internal stimuli. lifechemicals.comresearchgate.netwikipedia.org Modulation of these pathways by a compound can significantly impact cell behavior. This compound has been shown to influence pathways relevant to cell death in myeloid leukemia cell lines. researchgate.net While the precise cascades modulated by this compound are under investigation, related studies on similar compounds highlight the potential for modulation of pathways such as the NF-κB pathway and those involving apoptotic proteins like BCL-2 and p53.

Enzyme Inhibition or Activation Profiles of this compound

Enzymes are biological catalysts that play vital roles in nearly all cellular processes. bgc.ac.in Compounds can exert their effects by inhibiting or activating enzyme activity. bgc.ac.insid.irwikipedia.org Enzyme inhibition reduces the rate of an enzymatic reaction, while activation increases it. bgc.ac.insid.ir This can occur through various mechanisms, including binding to the active site or an allosteric site. bgc.ac.inwikipedia.org Research on this compound in myeloid leukemia cell lines suggests an inhibitory effect, leading to non-apoptotic cell death. researchgate.net While specific enzyme targets are being clarified, the observed biological activity indicates interactions with enzymatic processes crucial for cell survival or proliferation in these cell lines.

Gene Expression and Proteomic Alterations Induced by this compound

Changes in gene expression and protein profiles (the proteome) reflect the cellular response to a compound. azolifesciences.comnih.govcreative-proteomics.com Gene expression refers to the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. Proteomics involves the large-scale study of proteins. azolifesciences.comnih.gov Analyzing alterations in gene and protein expression can reveal the downstream effects of a compound's interaction with its targets and the pathways it influences. Studies on the effects of this compound on myeloid leukemia cell lines have indicated changes in cellular behavior, such as the induction of non-apoptotic death, which would be expected to correlate with alterations in the expression of genes and proteins involved in cell survival, growth, and death pathways. researchgate.net

Subcellular Localization and Organelle-Specific Targeting of this compound

The subcellular localization of a compound, meaning where it is found within the cell, can provide clues about its targets and mechanisms of action. libretexts.orgpitt.edunih.gov Some compounds target specific organelles, such as mitochondria or the nucleus, to exert their effects. libretexts.org Predicting subcellular localization can be done using computational tools based on amino acid sequences for proteins, though for small molecules like this compound, experimental methods are often used to determine distribution within the cell. pitt.eduyoutube.comdtu.dk While specific data on the subcellular localization of this compound is limited in the provided context, understanding its distribution within myeloid leukemia cells would be crucial for identifying its direct molecular targets and the organelles it affects to induce cell death.

In Silico Approaches (Molecular Docking, Dynamics) for Predicting this compound Targets

In silico methods, such as molecular docking and molecular dynamics simulations, are valuable computational tools used to predict how a molecule like this compound might interact with potential protein targets. f1000research.commdpi.comnih.govchemmethod.comscielo.sa.cr Molecular docking predicts the preferred orientation of one molecule to another when bound to form a stable complex, estimating the binding affinity. f1000research.commdpi.comchemmethod.com Molecular dynamics simulations provide insights into the dynamic behavior and stability of the interaction over time. mdpi.comnih.govchemmethod.comscielo.sa.cr These methods are particularly useful in the initial stages of research to screen potential targets and understand the nature of the interaction at an atomic level. f1000research.comchemmethod.com In silico analysis of this compound has been performed to predict its binding to targets implicated in myeloid leukemia, showing promising binding scores with proteins such as Akt, PARP, and TNFα. researchgate.net These predictions support the observed biological activity and guide further experimental validation of these potential targets.

Structure Activity Relationship Sar Studies of Protoprimulagenin a and Its Analogues

Correlation Between Specific Structural Features and Biological Efficacy of Protoprimulagenin A

The biological activities of this compound are intrinsically linked to its specific structural features. The oleanane (B1240867) backbone is a common motif in many biologically active triterpenoids. ontosight.ai The presence and specific positioning of functional groups, such as the hydroxyl groups at C-3 and C-16 and the 13,28-epoxy bridge, are believed to play a significant role in its interactions with biological targets. ontosight.ai Research on related oleanane-type triterpenoids, such as primulagenin A (PGA), which is obtained from the hydrolysis of saponins (B1172615) containing this compound as the aglycone, highlights the importance of modifications at positions like C-16 and C-28 for activity, specifically in the context of RORγ inverse agonism. biorxiv.org

Influence of Aglycone Modifications on this compound Activity

Role of Glycosidic Moiety Composition and Linkage in this compound's Biological Profile

This compound often exists in nature as a saponin (B1150181), where sugar moieties are attached to the aglycone, typically at the C-3 hydroxyl group. uni-marburg.denih.gov The composition, number, and linkage of these sugar units can profoundly influence the biological activity of the resulting saponin. researchgate.netmdpi.com Glycosylation can affect properties such as solubility, stability, and interaction with biological membranes and targets. mdpi.com For some saponins, the sugar chain is crucial for activity, while for others, the aglycone is primarily responsible for the effect. nih.govresearchgate.net Studies on haemolytic saponins with triterpenic genins, including this compound, have shown that haemolytic activity depends on the number of sugar units and the presence of an osidic chain at position 3. researchgate.net Primulasaponin, a main saponin derived from this compound, features a sugar chain composed of glucuronic acid, glucose, galactose, and rhamnose. europa.eu

Stereochemical Implications for this compound's Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the pharmacological activity of many compounds, including triterpenoids. uou.ac.inwikipedia.org While specific detailed studies on the stereochemical implications of this compound's activity are not extensively highlighted in the search results, the general principles of stereochemistry in drug action suggest that the precise spatial orientation of the functional groups on the this compound scaffold, including the configuration of the hydroxyl groups at C-3 (3β) and C-16 (16α) and the orientation of the 13,28-epoxy bridge (13β, 28β), is likely important for its binding to biological receptors and enzymes. ontosight.aiagricultforest.ac.me The stereochemistry of triterpenoid (B12794562) saponins, including the orientation of hydroxyl groups and the type of sugar units, has been noted as important for cytotoxicity and selectivity in SAR studies of related compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of a series of compounds and their biological activities. orcid.orgnih.gov This allows for the prediction of the activity of new, untested compounds and can aid in the rational design of more potent or selective derivatives. While direct QSAR studies specifically focused on this compound derivatives were not prominently found, QSAR approaches have been applied to other triterpenoids and natural products to understand and predict their activities. orcid.orgnih.govresearchgate.net The complexity of triterpenoid structures, including the variations in the aglycone and glycosidic moieties, presents challenges and opportunities for QSAR modeling in the context of this compound and its analogues.

Advanced Analytical and Spectroscopic Characterization of Protoprimulagenin a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protoprimulagenin A Structure Elucidation

NMR spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules. slideshare.netrsc.org For a complex triterpenoid (B12794562) like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. glycoscience.rursc.org

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC) in this compound Analysis

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present in the molecule and their chemical environments. slideshare.netrsc.orglibretexts.org ¹H NMR spectra reveal the number of distinct proton environments, their relative integrations, and their coupling patterns, which indicate neighboring protons. slideshare.netlibretexts.org ¹³C NMR spectroscopy provides information on the carbon skeleton, with signals appearing for each unique carbon atom. slideshare.nethw.ac.uksocratic.org The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. slideshare.netlibretexts.org

2D NMR techniques offer more detailed connectivity information. COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other through typically two or three bonds, helping to build spin systems. researchgate.netsdsu.edu HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and the carbons to which they are directly attached, which is vital for assigning proton and carbon signals. researchgate.netsdsu.educolumbia.edu HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons separated by typically two or three bonds, and sometimes four, which is particularly useful for connecting different parts of the molecule and assigning quaternary carbons. researchgate.netsdsu.educolumbia.eduwisc.edu The combination of these 1D and 2D NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the full elucidation of the complex structure of this compound.

Mass Spectrometry (MS) for this compound Identification and Profiling

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. slideshare.netpremierbiosoft.comiastate.edu This is crucial for identifying this compound and studying its metabolic fate.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Metabolites

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a compound and its metabolites. visikol.commdpi.com This high precision is essential for distinguishing between compounds with very similar nominal masses. visikol.com Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. iastate.eduvisikol.com This fragmentation pattern serves as a unique fingerprint for the compound and is invaluable for structural elucidation and the identification of metabolites. visikol.comeuropeanpharmaceuticalreview.com LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is extensively used in pharmaceutical metabolomics to identify and quantify metabolites in biological specimens. europeanpharmaceuticalreview.comnih.gov This approach can reveal qualitative and quantitative differences in metabolite profiles. europeanpharmaceuticalreview.com

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy for this compound Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. mt.comjascoinc.com IR spectroscopy measures the absorption of light at specific frequencies, while Raman spectroscopy measures the inelastic scattering of light. mt.comjascoinc.com Both techniques offer a "molecular fingerprint" that can be used for identification and to gain insight into molecular structure and interactions. mt.com IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. jascoinc.com UV-Vis spectroscopy, on the other hand, measures the absorption of ultraviolet and visible light, which can provide information about the presence of chromophores (groups that absorb light) and conjugated systems within the molecule.

Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Comprehensive this compound Analysis in Complex Matrices

Hyphenated techniques combine separation methods with spectroscopic detectors, allowing for the analysis of complex mixtures without the need for extensive pre-purification. LC-MS (Liquid Chromatography-Mass Spectrometry) is a widely used hyphenated technique where LC separates the components of a mixture before they are introduced into a mass spectrometer for detection and identification. rsc.orgcambridge.orgcertara.com LC-MS/MS is particularly common for the analysis of small molecules and offers high sensitivity and specificity. certara.com LC-NMR couples liquid chromatography with NMR spectroscopy, allowing for the online separation and structural characterization of compounds in a mixture. This is especially useful for analyzing natural product extracts or biological samples where isolating individual components can be challenging.

Advanced Bioanalytical Methods for this compound and its Metabolites in Pre-clinical Biological Samples

Bioanalysis involves the quantitative measurement of drugs and their metabolites in biological fluids such as blood, plasma, serum, urine, and tissue extracts. wuxiapptec.comnih.gov In the preclinical stage of drug development, bioanalytical methods are crucial for assessing the pharmacokinetics, pharmacodynamics, and toxicokinetics of a compound in animal models. wuxiapptec.comworldwide.com Advanced bioanalytical methods for this compound and its metabolites in preclinical samples often utilize highly sensitive and selective techniques like LC-MS/MS. nih.govitrlab.com Sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid phase extraction, are typically employed to clean up biological matrices before analysis. nih.govitrlab.com These methods are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems, providing vital data for informing subsequent clinical trials. wuxiapptec.com

Future Research Trajectories and Academic Applications of Protoprimulagenin a

Discovery and Optimization of Novel Protoprimulagenin A Analogues with Enhanced Biological Potency

The exploration of novel this compound analogues is a significant area of research aimed at identifying compounds with improved biological activity. Minor modifications to triterpenes can enhance their activity against certain cell lines, such as leukemia cells. researchgate.net This suggests that structural alterations to the this compound scaffold could lead to analogues with enhanced potency for specific applications. Studies on other natural products, such as lupane (B1675458) triterpene derivatives, have demonstrated that simple modifications can improve antiproliferative effects through apoptosis induction. researchgate.net This principle is being applied to triterpenes like this compound to develop derivatives with potentially greater efficacy.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

Integrating this compound research with systems biology and network pharmacology approaches offers a comprehensive way to understand its complex mechanisms of action. Systems pharmacology interprets the effects of compounds by examining their interactions within biological networks. researchgate.net This approach can involve constructing integrated networks of compounds and their targets to study the mechanisms underlying their effects. researchgate.net Advances in high-throughput omics technology are increasingly being used to explore gene expression profiles induced by natural products. researchgate.net Applying these methods to this compound can help elucidate its interactions with multiple biological targets and pathways, providing a more holistic understanding of its potential effects.

Potential of this compound as a Lead Compound or Scaffold for Pre-clinical Drug Development

This compound holds potential as a lead compound or scaffold for preclinical drug development due to its presence in plants with documented biological activities. Natural products and their derivatives have historically served as crucial sources for new drugs. researchgate.netscribd.com For instance, other triterpene glycosides isolated from plants have shown the ability to induce cytotoxicity and apoptosis in cancer cell lines, activate caspases, and inhibit key signaling pathways like PI-3-kinase. google.com this compound has demonstrated cytotoxic activity on certain cancer cell lines and antiproliferative activity against others in in vitro studies, highlighting its potential for further investigation in oncology. researchgate.net Research on related compounds, such as Primulagenin A (PGA), has identified them as potent inverse agonists of nuclear receptors like RORγ, which is linked to inflammatory and autoimmune diseases. researchgate.netbiorxiv.org This suggests that this compound and its derivatives may also interact with nuclear receptors or other relevant targets, warranting further exploration in preclinical models.

Biotechnological Production of this compound through Synthetic Biology and Metabolic Engineering

Biotechnological production of this compound through synthetic biology and metabolic engineering is an area of growing interest to ensure a sustainable and potentially more efficient supply of the compound. Traditional reliance on wild collection of medicinal plants can put pressure on natural populations. researchgate.net Metabolic engineering of plant pathways has been explored for the production of other natural products. dokumen.pub Applying synthetic biology and metabolic engineering techniques could involve modifying microorganisms or plant cell cultures to enhance the biosynthesis of this compound or its precursors. This approach could offer an alternative to extraction from natural sources, potentially leading to higher yields and greater control over production.

Role of this compound in Plant Chemical Ecology and Inter-species Interactions

Investigating the role of this compound in plant chemical ecology and inter-species interactions can provide insights into its natural function and potential applications. Secondary metabolites in plants, such as triterpene saponins (B1172615), often play a role in defense mechanisms against herbivores and pathogens. dokumen.pub Understanding how this compound mediates interactions between the plants that produce it and other organisms could reveal novel biological activities or ecological functions. This research area can contribute to a broader understanding of plant defense strategies and the ecological significance of natural products.

Development of Advanced Delivery Systems for Pre-clinical this compound Research

The development of advanced delivery systems is crucial for facilitating preclinical research on this compound, particularly if it demonstrates promising biological activities. Effective delivery methods can improve the bioavailability, targeting, and efficacy of compounds while potentially reducing off-target effects. Research into delivery systems for natural products is an active field. For preclinical studies, exploring formulations such as nanoparticles, liposomes, or other encapsulation techniques could enhance the delivery of this compound to specific cells or tissues, allowing for more accurate assessment of its potential therapeutic effects.

Q & A

Basic Research Questions

Q. What experimental protocols are optimal for isolating Protoprimulagenin A from natural matrices?

- Methodological Answer: Isolation requires multi-step chromatography. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), ensuring spectral consistency with published data . Preprocessing steps, such as liquid-liquid partitioning, should align with NIH guidelines for reproducibility .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine X-ray crystallography for absolute configuration determination with 2D-NMR (COSY, HSQC, HMBC) to confirm connectivity. Compare experimental data with computational simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities . Document deviations >5% from literature values as potential synthesis artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer: Use ultraviolet-visible (UV-Vis) spectroscopy to monitor degradation kinetics at biologically relevant pH (e.g., 2.0, 7.4, 9.0). Pair with tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts. Include controls for temperature and light exposure to isolate pH-specific effects .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action in cancer models be resolved?

- Methodological Answer: Conduct a systematic review with meta-analysis, stratifying studies by cell type, dosage, and exposure duration. Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity. Replicate key experiments under standardized conditions (e.g., ATCC cell lines, serum-free media) to isolate variables .

Q. What in silico strategies improve target prediction accuracy for this compound?

- Methodological Answer: Employ ensemble docking (e.g., AutoDock Vina, Glide) across multiple protein conformations to account for flexibility. Validate predictions with molecular dynamics simulations (≥100 ns) and experimental binding assays (SPR/ITC). Cross-reference with transcriptomic data to prioritize targets showing dose-dependent expression changes .

Q. How to design a dose-response study for this compound in neurodegenerative disease models?

- Methodological Answer: Use a log-scale dosing range (e.g., 0.1–100 µM) in transgenic animal models (e.g., Aβ-overexpressing mice). Include positive controls (e.g., donepezil for Alzheimer’s) and measure biomarkers (e.g., tau phosphorylation) at multiple timepoints. Power analysis (α=0.05, β=0.2) should determine cohort sizes .

Q. What statistical models best analyze this compound’s synergistic effects in combination therapies?

- Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI). Use SynergyFinder 3.0 for 3D visualization of dose-matrix interactions. Validate with isobolograms and Bliss independence models, ensuring replicates (n≥6) to mitigate variability .

Q. How can researchers address low bioavailability in this compound’s preclinical pharmacokinetic studies?

- Methodological Answer: Optimize formulations using lipid nanoparticles or cyclodextrin complexes. Assess bioavailability via non-compartmental analysis (NCA) of plasma concentration-time curves. Compare routes (oral vs. intravenous) and include permeability assays (Caco-2 monolayers) to identify absorption barriers .

Guidelines for Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) per NIH guidelines .

- Data Contradictions : Use sensitivity analysis to identify outlier studies and publish negative results to reduce bias .

- Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines for reporting animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.